molecular formula C10H10FNO3 B1224667 Ethyl 2-(4-fluoroanilino)-2-oxoacetate CAS No. 69065-91-4

Ethyl 2-(4-fluoroanilino)-2-oxoacetate

Cat. No.: B1224667
CAS No.: 69065-91-4
M. Wt: 211.19 g/mol
InChI Key: OUBZLXSQKQMFAH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoroanilino)-2-oxoacetate is an organic compound with the molecular formula C10H10FNO3 It is a derivative of aniline, where the aniline moiety is substituted with a fluoro group at the para position and an ethyl ester group at the ortho position

Scientific Research Applications

Ethyl 2-(4-fluoroanilino)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-fluoroanilino)-2-oxoacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of xenobiotics, such as cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates that may further interact with cellular macromolecules, leading to various biochemical effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression profiles and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways. By binding to the active site of these enzymes, it can prevent substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of this compound can lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluoroanilino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluoroanilino)-2-oxoacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are conducted under an inert atmosphere.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroaniline: A precursor to ethyl 2-(4-fluoroanilino)-2-oxoacetate, used in various synthetic applications.

    Ethyl 2-(4-chloroanilino)-2-oxoacetate: Similar structure but with a chloro group instead of a fluoro group.

    Ethyl 2-(4-bromoanilino)-2-oxoacetate: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

This compound is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-fluoroanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBZLXSQKQMFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379000
Record name Ethyl (4-fluoroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69065-91-4
Record name Ethyl (4-fluoroanilino)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69065-91-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Diethyloxalate (133 g) and p-fluoroaniline (100 g) were refluxed together for 2 hours, during which time the temperature dropped from 160° to 100°. The dark coloured mixture (with suspended crystalline solid) so produced was allowed to cool to 90°, and then diluted with ethanol (100 ml). After cooling overnight, the crystalline product was filtered off and washed thoroughly with cyclohexane. The white solid so obtained, was thoroughly dried to give ethyl 4'-fluorooxanilate (114 g; 60% yield), m.p. 117°-119° (with softening at 116°).
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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